3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound characterized by the presence of a bromine atom, a tetrazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide typically involves a multi-step process:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Amidation: The final step involves the formation of the benzamide group through the reaction of the brominated tetrazole derivative with an appropriate amine under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The benzamide group can engage in various coupling reactions, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines under basic conditions.
Oxidation: Mild oxidizing agents such as hydrogen peroxide or peracids.
Coupling: EDCI, HOBt, and other coupling agents under anhydrous conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can range from azides to thiols.
Oxidation Products: Oxidized derivatives of the tetrazole ring.
Coupling Products: More complex amides or esters.
Scientific Research Applications
Chemistry
In chemistry, 3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a ligand for G protein-coupled receptors (GPCRs), particularly GPR35 . It has shown promise in modulating biological pathways involved in pain, inflammation, and metabolic disorders.
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their therapeutic potential. The tetrazole ring is known for its bioisosteric properties, making it a valuable scaffold in drug design.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as GPR35 . Upon binding to this receptor, it can modulate various intracellular signaling pathways, leading to changes in cellular responses. The exact pathways and molecular targets can vary depending on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-tetrazol-5-yl)phenyl]benzamide: A closely related compound with similar biological activities.
N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide: Another derivative with potent GPR35 agonistic activity.
Uniqueness
3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. The presence of the bromine atom and the tetrazole ring provides unique chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C14H10BrN5O |
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Molecular Weight |
344.17 g/mol |
IUPAC Name |
3-bromo-N-[2-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H10BrN5O/c15-11-5-3-4-10(8-11)14(21)17-12-6-1-2-7-13(12)20-9-16-18-19-20/h1-9H,(H,17,21) |
InChI Key |
YSOWBNWKZLQSQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)Br)N3C=NN=N3 |
Origin of Product |
United States |
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